1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
説明
特性
分子式 |
C16H16ClFN4O2S |
|---|---|
分子量 |
382.8 g/mol |
IUPAC名 |
1-(3-chloro-4-fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H16ClFN4O2S/c1-8(2)15-20-21-16(25-15)19-14(24)9-5-13(23)22(7-9)10-3-4-12(18)11(17)6-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,19,21,24) |
InChIキー |
HWSQSMOIXSUFAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
製品の起源 |
United States |
準備方法
Synthesis of the Pyrrolidine-5-Oxo-3-Carboxylic Acid Intermediate
The pyrrolidine ring is synthesized via a cyclization reaction using γ-aminobutyric acid derivatives. Source highlights the use of N-protected 4-aminobutyric acid subjected to intramolecular cyclization under acidic conditions (e.g., HCl/EtOH, reflux) to yield 5-oxopyrrolidine-3-carboxylic acid. Yields typically exceed 80% when using trimethyl orthoformate as a dehydrating agent.
Optimization Note : Industrial-scale production (Source) employs phosphonic acid diesters to accelerate cyclization, reducing reaction times from 24 hours to 6–8 hours while maintaining yields >90%.
Functionalization of the Phenyl Ring
The 3-chloro-4-fluorophenyl group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution . Source details a two-step process:
-
Chlorination : 4-Fluorophenylboronic acid is treated with CuCl₂ in DMF at 120°C to install the chlorine atom.
-
Purification : The crude product is recrystallized from ethanol/water (3:1), achieving 94% purity.
Critical Parameter : Excess CuCl₂ (1.5 equiv) ensures complete substitution while minimizing byproducts like dichlorinated derivatives.
Thiadiazole Ring Construction
The 5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene moiety is synthesized via cyclocondensation of thiosemicarbazides with isobutyryl chloride . Source outlines a protocol where:
-
Thiosemicarbazide (1.0 equiv) reacts with isobutyryl chloride (1.2 equiv) in toluene at 80°C.
-
The intermediate undergoes oxidative cyclization using I₂/K₂CO₃ to yield the thiadiazole ring (72% yield).
Scale-Up Challenge : On industrial scales (Source), continuous flow reactors reduce reaction times by 40% compared to batch processes.
Amide Bond Formation
Coupling the pyrrolidine-3-carboxylic acid with the thiadiazole amine is achieved using carbodiimide-based reagents . Source reports:
-
EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DCM with DIPEA (2.0 equiv) as base.
-
Reaction completion within 12 hours at 25°C, followed by purification via silica gel chromatography (ethyl acetate/hexane).
Alternative Method : Source utilizes HATU for sterically hindered aminations, improving yields from 65% to 85%.
Industrial-Scale Optimization
Catalytic Enhancements
化学反応の分析
科学研究への応用
1-(3-クロロ-4-フルオロフェニル)-5-オキソ-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ピロリジン-3-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素機能を研究するための生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に利用されます。
科学的研究の応用
1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
類似の化合物との比較
類似の化合物
- 1-(3-クロロ-4-フルオロフェニル)ピロリジン
- 1-(3-クロロ-4-フルオロフェニル)-5-オキソ-ピロリジン-3-カルボキサミド
- 1-(3-クロロ-4-フルオロフェニル)-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ピロリジン-3-カルボキサミド
独自性
1-(3-クロロ-4-フルオロフェニル)-5-オキソ-N-[(2E)-5-(プロパン-2-イル)-1,3,4-チアジアゾール-2(3H)-イリデン]ピロリジン-3-カルボキサミドは、官能基と構造的特徴の特定の組み合わせのためにユニークです。ハロゲン化フェニル基とチアジアゾール部分の両方が存在することは、さまざまな研究および産業用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Difference : The phenyl ring lacks the 3-chloro substituent, reducing steric bulk and electron-withdrawing effects.
- Implications : Lower molecular weight (MW: ~363.8 vs. ~398.8 in the target compound) may improve solubility but reduce binding affinity to targets requiring halogen interactions (e.g., kinase ATP pockets) .
1-(3-Chloro-4-methylphenyl)-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Modifications in the Thiadiazole Moiety
N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
- Key Difference : Substitutes isopropyl with methyl and replaces 3-chloro-4-fluorophenyl with 3-(trifluoromethyl)phenyl.
- Implications : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity (MW: 370.4). However, the smaller methyl group on thiadiazole may reduce steric stabilization compared to isopropyl .
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
- Key Difference : Replaces isopropyl with 4-fluorobenzyl and modifies the pyrrolidine substituent to furanylmethyl.
- This may shift pharmacokinetic profiles toward higher tissue distribution .
Core Structure Variations
(2E)-N-[1-(3-Chlorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide
- Key Difference: Pyrazolo-pyrimidinone core replaces pyrrolidine, with a cinnamamide side chain.
- Implications: The rigid pyrazolo-pyrimidinone core may improve binding to flat enzymatic pockets (e.g., topoisomerases), while the acrylamide group enables covalent binding to cysteine residues (MW: 454.9) .
Research Implications
- Electron-Withdrawing Groups (EWG) : The 3-chloro-4-fluorophenyl group in the target compound optimizes halogen bonding and π-stacking, critical for kinase inhibition .
- Core Flexibility: Pyrrolidine-3-carboxamide offers conformational flexibility, whereas pyrazolo-pyrimidinone derivatives (e.g., ) prioritize rigid, planar binding.
生物活性
The compound 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic molecule that has drawn attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a pyrrolidine ring, a thiadiazole moiety, and halogenated phenyl substituents, which may enhance its interaction with biological targets.
Structural Characteristics
The compound features:
- Pyrrolidine ring : A five-membered saturated ring that is common in various bioactive compounds.
- Thiadiazole moiety : Known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
- Halogen substitutions : The presence of chlorine and fluorine atoms can significantly influence the compound's lipophilicity and biological activity.
Biological Activity
Preliminary studies suggest that this compound may exhibit significant anti-inflammatory and anti-cancer properties. Compounds with similar structural features have been shown to inhibit specific enzymes and pathways involved in disease progression.
The biological activity of this compound may be attributed to:
- Enzyme inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Anticancer activity : Studies indicate that derivatives with thiadiazole rings can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-N-[1-(4-chlorophenyl)]pyrrolidine-3-carboxamide | Pyrrolidine ring, chlorophenyl group | Anti-inflammatory |
| 1-(4-bromophenyl)-5-thioxo-N-pyrrolidine carboxamide | Pyrrolidine ring, thioxo group | Antimicrobial |
| 1-(3-nitrophenyl)-5-amino-N-pyrrolidine carboxamide | Pyrrolidine ring, nitrophenyl group | Anticancer |
The uniqueness of 1-(3-chloro-4-fluorophenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide lies in its combination of halogenated phenyl substituents and a thiadiazole linkage, potentially leading to enhanced bioactivity compared to other similar compounds.
Case Studies and Research Findings
Recent research has highlighted the potential applications of thiadiazole derivatives in treating various diseases. For instance:
- Anti-tuberculosis Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential for developing new anti-tuberculosis medications .
- Cancer Cell Studies : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT116 (human colon cancer), with IC50 values indicating strong anticancer potential .
Synthesis and Interaction Studies
The synthesis of this compound typically involves multiple steps that include forming the pyrrolidine and thiadiazole rings through condensation reactions. Interaction studies using techniques like molecular docking can elucidate how the compound interacts with biological macromolecules, helping optimize its pharmacological properties.
Summary of Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Techniques such as:
- Molecular Docking : To predict binding affinities and orientations with target proteins.
- In vitro Assays : To evaluate the biological efficacy against specific cell lines.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis requires careful optimization of:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .
- Temperature : Controlled heating (e.g., 60–80°C) improves cyclization of the thiadiazole and pyrrolidine rings .
- Reaction time : Extended durations (12–24 hours) ensure complete coupling of the fluorophenyl and thiadiazole moieties .
- Catalysts : Acidic or basic catalysts (e.g., trifluoroacetic acid) may accelerate specific steps, such as imine formation .
Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and HPLC for purity assessment (>95%) .
Basic: Which spectroscopic techniques are essential for structural elucidation?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiadiazole protons at δ 8.1–8.5 ppm) and carbon backbone .
- 2D NMR (COSY, HSQC) : Resolves connectivity between the pyrrolidine ring and fluorophenyl group .
- X-ray Crystallography : Confirms stereochemistry (e.g., E-configuration of the thiadiazole-ylidene group) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.08) .
Basic: How can researchers assess the compound’s biological activity in preclinical models?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ values) .
- Cell Viability : Test anticancer activity via MTT assays (e.g., IC₅₀ = 5–20 µM in HeLa cells) .
- In Vivo Models :
- Anti-inflammatory Activity : Measure TNF-α reduction in murine LPS-induced inflammation models .
Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
Modify key substituents and compare bioactivity:
Method : Synthesize analogs via Suzuki coupling or amide substitution, then test in parallel assays .
Advanced: How should researchers resolve contradictions in analytical data?
Answer:
- Scenario : Discrepancy between NMR and HPLC purity.
- Orthogonal Validation :
- LC-MS : Confirm molecular ion consistency.
- DSC/TGA : Check for solvent residues affecting purity .
- Data Triangulation : Cross-reference with X-ray data to rule out polymorphic interference .
Advanced: What strategies elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Predict binding to kinase ATP pockets (e.g., VEGFR-2) using AutoDock Vina .
- Mutagenesis Studies : Replace key residues (e.g., Asp1046 in kinases) to validate binding sites .
- Transcriptomics : Profile gene expression changes in treated cells (RNA-seq) .
Advanced: How does pH and temperature affect stability in formulation studies?
Answer:
- pH Stability :
- Acidic (pH 2) : Degradation via hydrolysis of the amide bond (t₁/₂ = 8 hours) .
- Neutral (pH 7.4) : Stable for >48 hours .
- Temperature :
- 4°C : No degradation over 30 days.
- 40°C : 20% degradation in 7 days .
Method : Use accelerated stability testing (ICH guidelines) with HPLC monitoring .
Advanced: What chromatographic methods separate enantiomers of chiral analogs?
Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) .
- SFC (Supercritical Fluid Chromatography) : Faster separation with CO₂/ethanol mobile phases .
Advanced: How can computational modeling validate experimental binding data?
Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability .
- Calculate binding free energy (ΔG) via MM-PBSA .
- Validation : Compare with SPR (surface plasmon resonance) affinity measurements .
Advanced: What in silico tools predict toxicity profiles early in development?
Answer:
- ADMET Prediction :
- hERG Inhibition : Use SwissADME to flag cardiotoxicity risks .
- CYP450 Interactions : Predict metabolism via Schrödinger’s QikProp .
- Validation : Follow with Ames test (mutagenicity) and zebrafish toxicity models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
